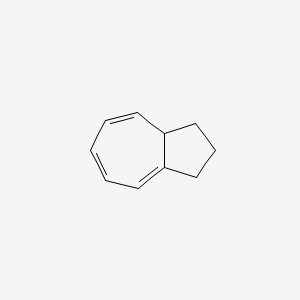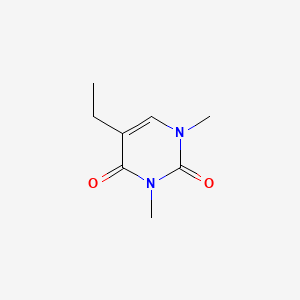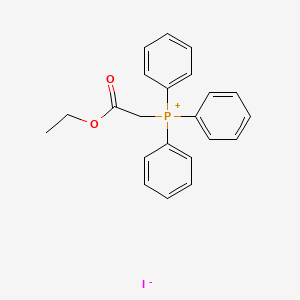
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide is an organophosphorus compound with the molecular formula C22H22O2P It is a derivative of triphenylphosphine, where the phosphorus atom is bonded to a (2-ethoxy-2-oxoethyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with ethyl bromoacetate, followed by the addition of iodine. The reaction proceeds as follows:
-
Reaction of Triphenylphosphine with Ethyl Bromoacetate
Reagents: Triphenylphosphine, Ethyl bromoacetate
Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated to facilitate the reaction.
Product: (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide
-
Addition of Iodine
Reagents: (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide, Iodine
Conditions: The bromide salt is treated with iodine to exchange the bromide ion with iodide.
Product: this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to regenerate triphenylphosphine and other products.
Common Reagents and Conditions
Substitution Reactions: Common nucleophiles include halides, cyanides, and thiolates. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various phosphonium salts depending on the nucleophile used.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Triphenylphosphine and corresponding reduced products.
Aplicaciones Científicas De Investigación
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the synthesis of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form stable bonds with carbon, oxygen, and other elements, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide
- (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
- (Ethoxycarbonylmethyl)triphenylphosphonium chloride
Uniqueness
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide is unique due to its iodide ion, which imparts distinct reactivity compared to its bromide and chloride counterparts. The iodide ion is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the presence of the (2-ethoxy-2-oxoethyl) group provides steric and electronic effects that influence its reactivity and applications.
Propiedades
Número CAS |
33696-89-8 |
|---|---|
Fórmula molecular |
C22H22IO2P |
Peso molecular |
476.3 g/mol |
Nombre IUPAC |
(2-ethoxy-2-oxoethyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C22H22O2P.HI/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 |
Clave InChI |
UFRKBUBBBSDECX-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



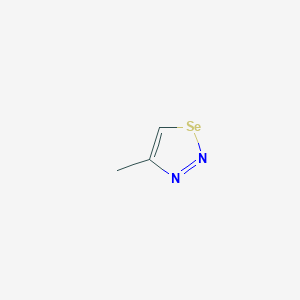
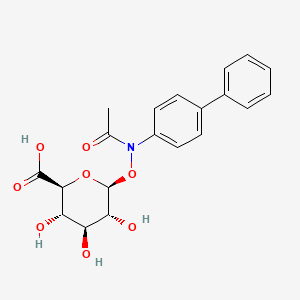
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
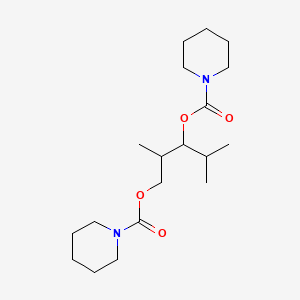
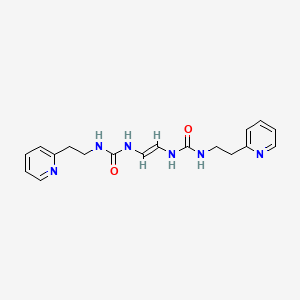
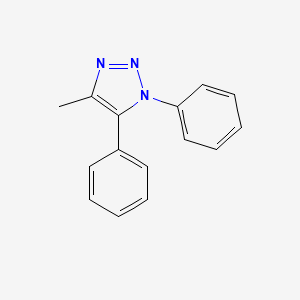
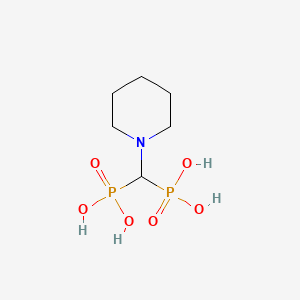
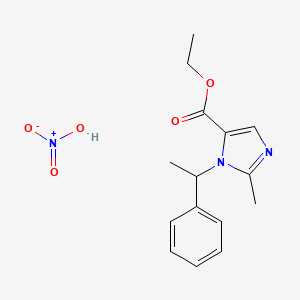
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
